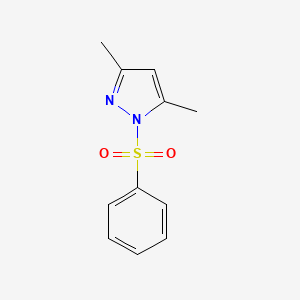

3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-9-8-10(2)13(12-9)16(14,15)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURERHDVMTODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261116 | |

| Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786938 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13658-68-9 | |

| Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13658-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethyl 1 Phenylsulfonyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which generally makes it susceptible to electrophilic attack. However, the presence of the N-phenylsulfonyl group significantly deactivates the ring towards electrophiles due to its powerful electron-withdrawing nature. Despite this deactivation, electrophilic substitution can occur under specific conditions, and the regiochemical outcome is highly controlled.

Studies on related N-substituted pyrazoles have demonstrated that electrophilic attack occurs with high regioselectivity at the C4 position. researchgate.net This is the only carbon atom on the pyrazole ring that is not adjacent to a nitrogen atom, making it the most electron-rich and nucleophilic site. In the case of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, the methyl groups at C3 and C5 provide some electron-donating effect, which helps to partially offset the deactivating effect of the N-phenylsulfonyl group, but the C4 position remains the primary site for electrophilic attack.

For instance, the direct sulfonation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid proceeds to install a sulfonyl chloride group at the C4 position, which can then be used to prepare various sulfonamides. nih.gov While this reaction occurs on the unsubstituted pyrazole, it establishes the inherent reactivity of the C4 position. When the N1 position is occupied by the phenylsulfonyl group, this directing effect is reinforced, ensuring that incoming electrophiles will preferentially add to the C4 carbon.

Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Rings

| Electrophile | Reagent | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|

| Sulfonyl group | Chlorosulfonic Acid/SOCl₂ | Pyrazole-4-sulfonyl chloride | C4 | nih.gov |

| Halogens (e.g., Cl) | Chlorinating agents | 4-Halopyrazole | C4 | researchgate.net |

Chemical Transformations Involving the N-Sulfonyl Moiety

The N-phenylsulfonyl group is not merely a spectator; it actively participates in and influences the chemical behavior of the molecule. Its primary roles include acting as a protecting group, a leaving group, or a modulator of the pyrazole's electronic properties.

Transformations involving the N-S bond are of significant interest. For example, the N-sulfonyl group can be cleaved under certain reaction conditions. Temperature-controlled syntheses have shown that it is possible to selectively retain or remove the N-tosyl group (a close analogue of the phenylsulfonyl group), highlighting the lability of the N-S bond. nih.gov Furthermore, N-sulfonyl heterocycles can be employed in reactions where the sulfonyl group is transferred to another molecule, such as in the alkylation of alcohols, where an alkyl sulfonate is formed as a transient intermediate. thieme-connect.com

N-sulfonyl hydrazones are versatile and crucial intermediates in the synthesis of N-sulfonyl pyrazoles and other heterocyclic systems. researchgate.net While not a direct reaction of this compound itself, the chemistry of these precursors is integral to understanding its formation and potential transformations. N-sulfonyl hydrazones can react with various partners in cycloaddition reactions to build the pyrazole core.

A notable example is the regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. organic-chemistry.org This reaction proceeds through a key nitropyrazolidine intermediate, which subsequently undergoes oxidation and elimination to yield the aromatic pyrazole product. organic-chemistry.org The N-sulfonyl group in the hydrazone plays a critical role in modulating the reactivity of the intermediate and directing the cyclization pathway. organic-chemistry.org These intermediates are also used in oxidative cross-coupling reactions with isocyanides to afford 5-aminopyrazoles through a formal [4+1] annulation. researchgate.net

Table 2: Selected Reactions Involving N-Sulfonyl Hydrazone Intermediates

| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |

|---|---|---|---|---|

| N-Sulfonyl Hydrazone | Nitroolefin | [3+2] Cycloaddition/Oxidation | Tetrasubstituted Pyrazole | organic-chemistry.org |

| N-Sulfonyl Hydrazone | Isocyanide | Oxidative [4+1] Annulation | 5-Aminopyrazole | researchgate.net |

Ring-Opening and Rearrangement Pathways

While the pyrazole ring is aromatic and generally stable, ring-opening and rearrangement reactions can occur under specific conditions, often initiated by reactive intermediates. For N-sulfonylated pyrazoles, the sulfonyl group can influence these pathways. For instance, the thermal or photochemical decomposition of 5-azidopyrazoles is known to proceed with nitrogen loss and ring-opening to form a cyano group. mdpi.com

In a related context, N-sulfonyl-1,2,3-triazoles undergo ring-opening to form acyclic amine derivatives, demonstrating that the N-sulfonyl group can facilitate such transformations. researchgate.net While direct evidence for the ring-opening of this compound is not extensively documented, precedents in related heterocyclic systems suggest that high-energy intermediates, such as pyrazole nitrenes, could potentially initiate a cascade involving ring fragmentation and subsequent recyclization. mdpi.com

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions provide an efficient means to construct complex molecular architectures from simple starting materials in a single operation. N-sulfonyl pyrazoles and their precursors are frequently involved in such sequences. nih.govresearchgate.net These reactions often leverage the reactivity of both the pyrazole core and the sulfonyl moiety to build intricate heterocyclic systems.

One strategy involves the cascade reaction between NH2-functionalized enaminones and sulfonyl hydrazides, which proceeds via C-H sulfonylation and pyrazole annulation to yield fully substituted pyrazoles. researchgate.net Another approach is the copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride, which affords highly functionalized pyrazolyl aliphatic sulfonyl fluorides with excellent regioselectivity. rsc.org These processes are valued for their high atom economy and operational simplicity. rsc.org

Table 3: Examples of Cascade Reactions in Pyrazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-H Sulfonylation / Annulation | Enaminone, Sulfonyl Hydrazine (B178648) | I₂, TBHP, NaHCO₃ | Fully Substituted Pyrazole | researchgate.net |

| Annulation / C-H Conjugate Addition | Enaminone, Hydrazine, Alkene | Rhodium catalyst | N-(o-alkylaryl) Pyrazole | researchgate.net |

| [3+2] Cycloaddition / Rearrangement | Diazoimide, Alkylidenepyrazolone | Rh₂(OAc)₄ | Pyrazole-fused Oxazocine | nih.gov |

Studies on Intramolecular Cyclization Mechanisms

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused polyheterocyclic systems. These reactions are powerful tools for creating novel molecular scaffolds.

A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com In this process, a pyrazole derivative bearing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (like an alkene or alkyne) on a side chain can cyclize. For example, 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime, upon treatment with an oxidizing agent like aqueous sodium hypochlorite, generates a transient nitrile oxide. This intermediate is trapped intramolecularly by the tethered allyl group to form a novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netresearchgate.netoxazole ring system. mdpi.com Such studies are crucial for understanding the mechanistic pathways that govern the formation of complex, fused pyrazole derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole in solution.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related pyrazole (B372694) derivatives, the following proton chemical shifts can be anticipated. The two methyl groups at positions 3 and 5 of the pyrazole ring would likely appear as two sharp singlets. The proton at position 4 of the pyrazole ring is expected to resonate as a singlet. The protons of the phenylsulfonyl group will appear as a set of multiplets in the aromatic region of the spectrum.

For comparison, in the spectrum of the related compound 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole, the pyrazole proton appears as a singlet at 6.63 ppm. The aromatic protons of the phenylsulfonyl group and the phenyl substituents on the pyrazole ring resonate in the range of 7.39 to 7.86 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| 3-CH₃ | ~2.3-2.6 | Singlet |

| 5-CH₃ | ~2.3-2.6 | Singlet |

| 4-H (pyrazole) | ~6.0-6.5 | Singlet |

| Phenyl-H | ~7.5-8.0 | Multiplet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the two methyl groups on the pyrazole ring are expected to have chemical shifts in the aliphatic region. The carbons of the pyrazole ring will resonate in the aromatic region, with the C-3 and C-5 carbons appearing at a lower field than the C-4 carbon. The carbons of the phenylsulfonyl group will also appear in the aromatic region.

In the case of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole, the pyrazole carbons C-3, C-5, and C-4 resonate at 155.35, 149.56, and 109.63 ppm, respectively. The carbons of the phenylsulfonyl and phenyl groups appear in the range of 126.47 to 137.80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| 3-CH₃ | ~10-15 |

| 5-CH₃ | ~10-15 |

| C-4 (pyrazole) | ~105-110 |

| C-3 (pyrazole) | ~150-155 |

| C-5 (pyrazole) | ~145-150 |

| Phenyl-C | ~125-140 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling between protons, although for this specific molecule with many singlet signals, its utility might be focused on the phenylsulfonyl protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methyl and pyrazole ring protons and carbons. HMBC experiments would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity between the pyrazole ring, the methyl groups, and the phenylsulfonyl moiety. For instance, correlations between the methyl protons and the C-3 and C-5 carbons of the pyrazole ring would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the sulfonyl group, the aromatic rings, and the pyrazole nucleus. The sulfonyl group (SO₂) will exhibit strong asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations are also anticipated.

For the related compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, characteristic IR bands are observed at 1608, 1597, and 1570 cm⁻¹ which can be attributed to the pyrazole and benzene (B151609) ring vibrations. The IR spectrum of 3,5-dimethylpyrazole (B48361) shows a characteristic C=N stretching vibration at 1600 cm⁻¹. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| SO₂ Asymmetric Stretch | ~1350-1380 | Strong |

| SO₂ Symmetric Stretch | ~1160-1180 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium to Weak |

| Aromatic C-H Stretch | ~3000-3100 | Medium to Weak |

| C-N Stretch (pyrazole) | ~1500-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation pattern would likely involve the cleavage of the N-S bond, leading to the formation of the 3,5-dimethylpyrazole cation and the phenylsulfonyl radical, or the phenylsulfonyl cation and the 3,5-dimethylpyrazole radical. Further fragmentation of the phenylsulfonyl cation could lead to the loss of SO₂ to give a phenyl cation. Fragmentation of the 3,5-dimethylpyrazole ring could also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition. For instance, in the mass spectrum of the related 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole, the [M+H]⁺ ion was found at m/z 361.1008, which is consistent with its calculated mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides critical insights into the electronic transitions within the molecule. The absorption of UV-Vis radiation excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's chromophoric groups, which in this case are the pyrazole ring and the phenylsulfonyl moiety.

Detailed research findings for analogous compounds suggest that N-phenylsulfonyl-substituted heterocyclic systems exhibit complex absorption bands in the UV region. For instance, the UV-Vis spectrum of a structurally related compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, recorded in ethanol, displays multiple absorption bands between 200 and 280 nm. These are attributed to the π → π* transitions of the triazole ring and the S=O bonds of the sulfonyl group.

In the case of this compound, the electronic spectrum is expected to show characteristic absorption bands arising from the conjugated system formed by the pyrazole ring and the phenylsulfonyl group. The attachment of the electron-withdrawing phenylsulfonyl group to the nitrogen atom of the pyrazole ring is likely to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted 3,5-dimethylpyrazole, depending on the nature of the electronic interaction. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands due to solute-solvent interactions.

While specific experimental data for this compound is not extensively reported in publicly available literature, the table below presents typical UV-Vis absorption data for related pyrazole derivatives to provide a comparative context for the electronic transitions.

Interactive Data Table: UV-Vis Absorption Data for Selected Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| 3,5-Dimethylpyrazole | Not Specified | ~220 | Not Specified | π → π |

| 1-Phenyl-3,5-dimethylpyrazole | Not Specified | ~250 | Not Specified | π → π |

| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | Ethanol | 205 | 3670 | π → π |

| 211 | 4812 | π → π | ||

| 216 | 6245 | π → π | ||

| 255 | 11468 | π → π | ||

| 262 | 11210 | π → π | ||

| 268 | 9130 | π → π |

The data for 3,5-dimethylpyrazole shows a primary absorption band around 220 nm, characteristic of the π → π* transition within the pyrazole ring. The introduction of a phenyl group at the N1 position, as in 1-phenyl-3,5-dimethylpyrazole, typically results in a bathochromic shift to around 250 nm due to the extension of the conjugated π-system. Based on the data for 2-(phenylsulfonyl)-2H-1,2,3-triazole, it is reasonable to infer that this compound would exhibit a series of intense absorption bands in the 200-280 nm region, corresponding to the various π → π* transitions within the pyrazole and phenylsulfonyl chromophores. The high molar absorptivity values observed for the phenylsulfonyl triazole suggest that the transitions in the target compound are also likely to be of high intensity.

Despite a comprehensive search for scientific literature detailing the computational and theoretical investigations of this compound, specific studies containing the precise data required for the outlined article could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. Constructing the article would require speculating or using data from related but distinct molecules, which would violate the instruction to focus solely on this compound.

Computational and Theoretical Investigations into Molecular Structure and Electronic Properties

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and intramolecular interactions. This analysis interprets the complex wave function of a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs.

For pyrazole (B372694) derivatives, NBO analysis helps in understanding molecular stability and bond strength. For instance, studies on other pyrazole-containing molecules have utilized NBO analysis to investigate charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. While no specific NBO analysis for 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole was found, this technique would be valuable for examining the electron density distribution between the pyrazole ring, the phenyl group, and the sulfonyl linker.

Quantum Chemical Computations for Electronic Structure

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules. These calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.

Computational investigations on various arylsulfonyl pyrazole derivatives have been performed to analyze their electronic properties. nih.govdntb.gov.ua These studies often involve geometry optimization followed by calculation of electronic descriptors. For this compound, such calculations would elucidate the distribution of the HOMO and LUMO orbitals, revealing the regions most susceptible to electrophilic and nucleophilic attack. For example, in related compounds, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the arylsulfonyl moiety.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

This method has been applied to various pyrazole derivatives to simulate their UV-Vis spectra, often showing good agreement with experimental data. dntb.gov.uanih.gov The calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions. For this compound, TD-DFT could predict its absorption maxima and help interpret experimental spectroscopic data by assigning specific electronic transitions to the observed peaks.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property.

QSAR studies have been conducted on various series of pyrazole analogs to develop models that can predict their biological activities, such as anticancer or antiproliferative effects. researchgate.netnih.gov These models help in designing new compounds with potentially enhanced activities. Although no QSAR or QSPR studies specifically including this compound were identified, this compound could be included in a dataset of related molecules to develop predictive models for a particular biological target or property. The descriptors for such a model would likely include parameters derived from its electronic structure and molecular shape.

Coordination Chemistry of Pyrazole Derived Ligands, Including Sulfonyl Analogues

Design and Synthesis of Pyrazole-Based Ligands

The design of pyrazole-based ligands is a cornerstone of coordination chemistry, owing to the straightforward and versatile synthesis of the pyrazole (B372694) core and the ease with which it can be functionalized. The synthesis of the parent 3,5-dimethyl-1H-pyrazole is typically achieved through a classic condensation reaction between a β-diketone, such as pentane-2,4-dione (acetylacetone), and hydrazine (B178648) hydrate. nih.gov This exothermic reaction proceeds efficiently to yield the heterocyclic core.

The introduction of a phenylsulfonyl group at the N1 position, yielding 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, fundamentally alters the ligand's properties. This substitution transforms the ligand from a potentially anionic, bridging "pyrazolate" precursor into a neutral, monodentate ligand. The sulfonyl group is strongly electron-withdrawing, which reduces the basicity of the pyrazole's N2 nitrogen atom, thereby influencing its coordination affinity for metal ions. The synthesis of N-sulfonylated pyrazoles is not as commonly detailed as C-sulfonylation, but a logical synthetic strategy involves the reaction of the pre-formed 3,5-dimethyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base to scavenge the HCl byproduct. An alternative route, analogous to the synthesis of N-aryl pyrazoles, would be the condensation of pentane-2,4-dione with phenylsulfonylhydrazine. researchgate.net

Formation and Characterization of Metal Complexes

Pyrazole derivatives are renowned for their ability to form stable complexes with a wide array of transition metals. researchgate.net The introduction of the N-phenylsulfonyl group modifies the electronic character of the pyrazole ring but does not preclude its ability to coordinate with metal ions through the lone pair of electrons on the N2 nitrogen atom.

Complexes with Transition Metals (e.g., Copper, Cobalt, Nickel, Palladium)

Research on analogous pyrazole systems demonstrates extensive coordination chemistry with first- and second-row transition metals. ajgreenchem.comnih.govnih.gov For instance, numerous complexes of copper, cobalt, nickel, and palladium with various N-substituted and C-substituted pyrazoles have been synthesized and characterized. mdpi.com Palladium(II) and Platinum(II) complexes with N,S-chelated pyrazolonate ligands have been prepared, showcasing the versatility of the pyrazole scaffold. nih.gov Similarly, palladium complexes bearing indolyl-pyrazole ligands have been synthesized and studied for their catalytic activity. mdpi.com

While specific studies on this compound complexes are not prevalent, it is expected to form stable, neutral, monodentate complexes with transition metal precursors like metal halides (e.g., PdCl2, CuCl2) or acetates. The general reaction would involve the displacement of a labile ligand by the pyrazole ligand to form complexes of the type [M(L)nXm] (where L is the pyrazole ligand and X is an anion like Cl- or OAc-).

Elucidation of Coordination Modes and Geometries

The coordination of this compound is anticipated to occur exclusively through the N2 nitrogen atom, acting as a neutral monodentate ligand. This is in contrast to N-unsubstituted pyrazoles, which can be deprotonated to form anionic pyrazolate ligands that often act as bridging units between two metal centers. mdpi.com

The geometry of the resulting metal complexes would be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligands.

Palladium(II) would likely form square planar complexes, such as trans-[Pd(L)2Cl2].

Copper(II) could adopt square planar or distorted octahedral geometries.

Cobalt(II) and Nickel(II) typically form tetrahedral or octahedral complexes. ajgreenchem.commdpi.com

The significant steric hindrance imposed by the phenylsulfonyl group, combined with the two methyl groups at the 3 and 5 positions, would play a crucial role in determining the number of ligands that can coordinate to a single metal center and influencing the ultimate geometry of the complex. X-ray crystallography is the definitive method for elucidating these solid-state structures, providing precise information on bond lengths, bond angles, and coordination geometries.

Catalytic Applications of Pyrazole-Metal Complexes (e.g., Heck Reaction)

Palladium complexes containing N-donor ligands are of paramount importance in homogeneous catalysis, particularly for carbon-carbon bond-forming reactions. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.

While the specific use of a this compound-palladium complex in the Heck reaction is not widely documented, the catalytic activity of related pyrazole-palladium systems is known. For example, palladium complexes with various N-heterocyclic ligands, including pyrazoles, have been employed as catalysts in Suzuki and Heck coupling reactions. mdpi.comresearchgate.net The performance of the catalyst is highly dependent on the electronic and steric properties of the ligands. The strong electron-withdrawing nature of the phenylsulfonyl group would make the palladium center more electrophilic, which could influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The stability and activity of such a catalyst would need to be empirically determined and optimized for specific Heck reaction substrates.

Pyrazole Ligands in Supramolecular Chemistry and Anion Recognition

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Pyrazole-containing molecules are effective building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and π-π stacking interactions.

A significant application in this area is anion recognition, where a host molecule selectively binds to a specific anion. Many pyrazole-based anion receptors utilize the N-H group of the pyrazole ring as a hydrogen bond donor to interact with anions like chloride, bromide, or nitrate. nih.gov Metal complexes containing multiple N-H pyrazole ligands can create a pre-organized cavity that effectively binds anions through several hydrogen bonds.

The subject compound, this compound, lacks the acidic N-H proton and therefore cannot function as a hydrogen bond donor in the same manner. Anion recognition involving this ligand would rely on different mechanisms. If coordinated to a metal center, the resulting cationic complex could bind anions through electrostatic interactions at the metal site. Furthermore, the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, and the phenyl and pyrazole rings could participate in π-stacking interactions to build larger supramolecular structures. researchgate.net

Integration of Pyrazole Moieties into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. Pyrazoles are highly effective linkers for MOF synthesis. Typically, the pyrazole ring is deprotonated to form a pyrazolate anion, which then acts as a bridging ligand between two metal centers, leading to the formation of robust, porous frameworks. nih.gov These pyrazolate-based MOFs have shown significant promise for applications such as gas storage and selective adsorption. rsc.orgresearchgate.netresearchgate.net

Integrating this compound into a MOF structure presents a different paradigm. Since it cannot be deprotonated to form a bridging pyrazolate, it cannot function as a primary framework linker in the traditional sense. Instead, it could be incorporated in several ways:

As a monodentate terminal ligand that occupies a coordination site on the metal cluster, effectively capping the framework or functionalizing the pores.

If the phenyl ring of the sulfonyl group were functionalized with a secondary connecting group, such as a carboxylate, it could then act as a multitopic linker to build a framework.

This highlights a key design consideration in MOF chemistry: the choice of N-substitution on the pyrazole ring dictates its role, determining whether it acts as a framework-building block (as a pyrazolate) or as a pore-functionalizing agent (as a neutral N-substituted pyrazole).

Structure Activity Relationship Sar Studies in the Context of Molecular Interactions

Influence of Substituents on Pyrazole (B372694) Ring and N-Sulfonyl Group on Molecular Interactions

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on both the pyrazole ring and the N-sulfonyl group.

Substituents on the Pyrazole Ring:

The 3,5-dimethyl substitution on the pyrazole ring is a key feature. In studies of related pyrazole-based inhibitors, the presence and nature of alkyl groups at these positions have been shown to be important for activity. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides investigated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dialkyl substitution was found to be crucial for activity, with mono- or unsubstituted analogues being inactive. This suggests that the methyl groups in 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole likely play a significant role in establishing favorable interactions within a biological target's binding pocket, potentially through hydrophobic interactions.

Substituents on the N-Sulfonyl Group:

The N-phenylsulfonyl group is another critical determinant of molecular interactions. In a series of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines developed as serotonin (B10506) 5-HT6 receptor antagonists, the nature and position of substituents on the phenylsulfonyl moiety were found to significantly affect receptor affinity. For example, the introduction of a chloro substituent on the phenyl ring altered the antagonistic activity. Similarly, for 1,5-diarylpyrazole derivatives acting as cyclooxygenase-2 (COX-2) inhibitors, the presence of a sulfonamide group on the N-phenyl ring was essential for selective inhibition. This highlights the importance of the electronic and steric properties of the substituents on the phenylsulfonyl group in dictating the binding affinity and selectivity towards a specific biological target.

A primary structure-activity relationship (SAR) study on 3,5-dimethylpyrazole (B48361) derivatives as potential PDE4B inhibitors suggested that introducing substituent groups at the para-position of the phenyl ring, particularly a methoxy (B1213986) group, was beneficial for enhancing inhibitory activity researchgate.net.

Rational Design Principles for Pyrazole Analogues based on Structural Modifications

The rational design of pyrazole analogues involves a deep understanding of the SAR to optimize their pharmacological properties. Key principles include:

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and synthetic accessibility. Modifications often involve replacing the phenyl ring of the N-sulfonyl group with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like solubility.

Conformational Restriction: Introducing constraints into the molecule, such as by creating cyclic analogues, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

Introduction of Metabolic Switches: To address potential metabolic liabilities, such as long plasma half-life, structural modifications can be made to introduce sites for metabolic enzymes to act upon. This was a key strategy in the development of Celecoxib, a 1,5-diarylpyrazole COX-2 inhibitor, where analogues with potential metabolic sites were evaluated to achieve a favorable pharmacokinetic profile nih.gov.

Computational Approaches in Ligand-Based Drug Design for Pyrazole Derivatives

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for the discovery and optimization of new pyrazole derivatives. These computational techniques rely on the information derived from a set of known active ligands.

Pharmacophore Modeling and QSAR:

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For pyrazole derivatives, these models can be generated from a set of known inhibitors to screen virtual libraries for new compounds with similar features nih.gov.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can predict the activity of newly designed molecules and guide the optimization of lead compounds. For instance, a QSAR study on pyrazole-based inhibitors can reveal which electronic or steric properties of the substituents on the pyrazole and phenylsulfonyl moieties are correlated with higher inhibitory potency.

Computational chemistry, including molecular modeling and quantum mechanical calculations, has become essential in understanding the structural and functional properties of pyrazole derivatives, offering insights into their molecular behavior and interactions. Techniques like homology modeling and docking studies can predict the binding modes and affinities of these derivatives to biological targets researchgate.net.

Understanding Molecular Recognition and Binding Mechanisms with Biological Targets

The therapeutic effects of this compound and its analogues are contingent on their specific interactions with biological targets. Understanding these molecular recognition and binding mechanisms is crucial for rational drug design.

Many pyrazole derivatives exert their biological effects by inhibiting enzymes. The N-phenylsulfonyl group, in particular, is a common feature in many enzyme inhibitors. For instance, the sulfonamide group in Celecoxib is known to be critical for its selective inhibition of the COX-2 enzyme.

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Kinetic studies are essential to elucidate the specific mechanism of inhibition for a given pyrazole derivative. Molecular docking studies can further illuminate the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the inhibitor and the enzyme's active site residues.

Protein kinases are a significant class of biological targets for pyrazole-based inhibitors due to their central role in cell signaling pathways, which are often dysregulated in diseases like cancer.

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of arylsulfonyl pyrazole derivatives with protein kinases like Checkpoint 1 kinase (Chk1) nih.govnih.gov. These studies have shown that the pyrazole ring and the arylsulfonyl moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase nih.govnih.gov. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the sulfonyl group can also participate in hydrogen bonding. The phenyl ring and the dimethyl groups on the pyrazole can engage in hydrophobic interactions with nonpolar residues in the kinase's active site nih.gov.

The binding affinity of these compounds is influenced by the specific amino acid residues lining the binding pocket. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Future Research Directions and Advanced Applications

Continuous Exploration of Novel Synthetic Pathways for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methodologies continues to drive innovation. Future research into the synthesis of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole and its analogues is likely to focus on several key areas.

One promising avenue is the development of one-pot multicomponent reactions (MCRs). mdpi.com MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. mdpi.com The exploration of novel MCRs for the synthesis of N-sulfonylated pyrazoles could lead to more streamlined and environmentally friendly production methods.

Furthermore, the use of greener catalysts and reaction media is a growing trend in organic synthesis. sioc-journal.cn Research into solid acid catalysts, such as succinimide-N-sulfonic acid (SuSA), has shown promise in the efficient synthesis of pyrazole derivatives in aqueous media. The application of such catalysts to the synthesis of this compound could offer a more sustainable alternative to traditional methods. The table below illustrates the efficiency of a SuSA catalyst in the synthesis of various pyrazole derivatives, highlighting its potential for broader applications.

| Entry | Hydrazine (B178648)/Hydrazide | 1,3-Dicarbonyl | Time (min) | Yield (%) |

| 1 | Phenylhydrazine | Acetylacetone (B45752) | 5 | 95 |

| 2 | Hydrazine hydrate | Acetylacetone | 8 | 92 |

| 3 | Phenylhydrazine | Ethyl acetoacetate | 10 | 94 |

| 4 | Hydrazine hydrate | Ethyl acetoacetate | 12 | 90 |

| 5 | Benzoyl hydrazide | Acetylacetone | 15 | 88 |

Table 1: Synthesis of pyrazole derivatives using a SuSA catalyst in water.

The application of microwave and ultrasound-assisted synthesis is another area ripe for exploration. These techniques can often lead to significantly reduced reaction times and improved yields, offering a more efficient route to the target compound. nih.gov

Deeper Mechanistic Understanding of N-Sulfonylpyrazole Reactivity

While the synthesis of N-sulfonylpyrazoles is advancing, a deeper understanding of their reactivity is crucial for unlocking their full potential. The sulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring, thereby affecting its reactivity towards various reagents.

Future mechanistic studies will likely focus on the role of the N-sulfonyl group in directing C-H functionalization reactions. rsc.org The ability to selectively functionalize the pyrazole ring at specific positions is key to creating a diverse range of derivatives with tailored properties. Understanding the directing effects of the sulfonyl group will enable more precise and controlled synthetic transformations. rsc.org

Furthermore, investigating the reactivity of the pyrazole core in N-sulfonylated systems is of great interest. For instance, the pyrazole ring can undergo ring-opening reactions under certain conditions, providing access to novel heterocyclic scaffolds. researchgate.net A thorough mechanistic investigation into such transformations could reveal new synthetic possibilities.

Development of Next-Generation Computational Models for Pyrazole Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, reactivity, and properties. researchgate.netmdpi.com For this compound, the development of advanced computational models can accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of N-sulfonylated pyrazoles. nih.gov These calculations can help in understanding the molecule's stability, polarity, and potential interaction with biological targets. nih.gov

Molecular docking simulations are another powerful computational tool, particularly in the context of drug discovery. nih.gov By modeling the interaction of this compound and its derivatives with the active sites of enzymes and receptors, researchers can predict their potential biological activity and guide the design of more potent and selective therapeutic agents. The following table presents a hypothetical comparison of docking scores for a series of pyrazole derivatives against a target protein, illustrating how computational models can aid in lead optimization.

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Derivative A | -8.5 | 1.2 µM |

| Derivative B | -9.2 | 0.5 µM |

| Derivative C | -7.8 | 3.5 µM |

| Derivative D | -9.8 | 0.1 µM |

Table 2: Hypothetical molecular docking results for pyrazole derivatives.

Expanding the Scope of Pyrazole-Containing Ligands in Coordination Chemistry

Pyrazole derivatives are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The presence of the phenylsulfonyl group in this compound introduces additional coordination possibilities and modifies the electronic properties of the ligand, opening up new avenues for the design of functional metal complexes.

Future research in this area will likely focus on the synthesis and characterization of novel coordination complexes involving N-sulfonylated pyrazole ligands. nih.govnih.gov The coordination behavior of these ligands towards various transition metals will be investigated to understand their binding modes and the resulting geometries of the complexes. nih.govmdpi.com

The photophysical properties of these metal complexes will also be a key area of investigation. rsc.org The combination of the pyrazole core with a phenylsulfonyl group and a metal center could lead to the development of new luminescent materials with applications in sensing, imaging, and optoelectronics. rsc.org

Design of Pyrazole-Based Scaffolds for Diverse Chemical and Agro-Chemical Applications

The inherent biological activity of the pyrazole scaffold makes it a privileged structure in the design of new pharmaceuticals and agrochemicals. nih.govroyal-chem.com The unique electronic and steric properties imparted by the phenylsulfonyl group in this compound make it an attractive building block for the development of novel bioactive compounds.

In the agrochemical sector, pyrazole derivatives have shown promise as fungicides and antiviral agents. royal-chem.comfrontiersin.org Future research will focus on designing and synthesizing new derivatives of this compound with enhanced efficacy and a broader spectrum of activity against various plant pathogens. frontiersin.org The table below shows the antifungal activity of novel pyrazolecarboxamide derivatives containing a sulfonate fragment, highlighting the potential of this class of compounds in agriculture.

| Compound | EC50 against R. solani (mg/L) |

| T22 | >50 |

| T24 | 0.45 |

| Hymexazol (Commercial Fungicide) | 10.49 |

| Bixafen (Commercial Fungicide) | 0.25 |

Table 3: Antifungal activity of selected pyrazolecarboxamide derivatives. frontiersin.org

In the realm of medicinal chemistry, the pyrazole nucleus is a common feature in many approved drugs. nih.gov The design of new pyrazole-based scaffolds derived from this compound could lead to the discovery of novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. nih.govnih.gov The sulfonamide moiety is a well-known pharmacophore, and its incorporation into the pyrazole structure offers a promising strategy for developing new drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or via sulfonylation of preformed pyrazoles. Key parameters include:

- Temperature : Reactions are often conducted under reflux (80–120°C) to ensure complete cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency .

- Catalyst Use : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., K₂CO₃) may be employed depending on the sulfonylation agent .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C3/C5, sulfonyl at N1). Chemical shifts for sulfonyl protons typically appear at δ 7.5–8.5 ppm (aromatic) and δ 1.8–2.2 ppm (methyl) .

- X-Ray Diffraction : Single-crystal X-ray analysis (using SHELXL or Mercury ) resolves bond lengths and angles, with typical C–N bond lengths of 1.33–1.37 Å and S–O bonds of 1.43–1.45 Å .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ≈ 279.3 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for sulfonylated pyrazoles?

- Methodological Answer :

- Scenario : Discrepancies in substituent orientation (e.g., sulfonyl group torsion angles) between NMR (solution state) and X-ray (solid state).

- Approach :

Dynamic NMR : Probe rotational barriers of the sulfonyl group in solution .

DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental structures to identify steric or electronic influences .

Powder XRD : Assess bulk crystallinity to rule out polymorphism .

- Case Study : In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, crystallography revealed a planar sulfonyl group, whereas NMR suggested slight rotation due to solvent interactions .

Q. What strategies are effective in refining low-quality crystallographic data for sulfonamide-containing pyrazoles?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources to mitigate twinning or weak diffraction (common in sulfonamide derivatives due to flexibility) .

- Software Tools :

- SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of sulfur atoms .

- Mercury : Visualize and overlay multiple structures to identify systematic errors .

- Validation : Cross-check R-factor convergence (target < 0.05) and residual density maps (< 0.3 eÅ⁻³) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 or kinases). Focus on the sulfonyl group’s hydrogen-bonding potential .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for phenylsulfonyl groups) with bioactivity data from assays .

- Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., ELISA or fluorometric assays) .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in sulfonylation reactions of pyrazole derivatives?

- Case Example : Disparate yields (40–90%) reported for similar conditions.

- Root Cause Analysis :

- Impurity Effects : Trace moisture or oxygen may deactivate sulfonylation agents (e.g., phenylsulfonyl chloride). Use rigorous drying protocols (e.g., molecular sieves) .

- Steric Hindrance : Bulky substituents at C3/C5 (methyl groups) may slow sulfonylation. Optimize by increasing reaction time or temperature .

- Resolution : Replicate reactions under inert atmosphere (N₂/Ar) and characterize intermediates via IR spectroscopy (S=O stretch ≈ 1350 cm⁻¹) .

Experimental Design Tables

Table 1 : Optimal Conditions for Sulfonylation of Pyrazole Derivatives

| Parameter | Value/Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Maximizes rate | |

| Solvent | DMF | Enhances solubility | |

| Reaction Time | 12–24 h | Completes slow sulfonylation | |

| Catalyst | K₂CO₃ (2 equiv) | Neutralizes HCl byproduct |

Table 2 : Key Crystallographic Data for this compound

| Parameter | Observed Value | Ideal Range | Tool Used |

|---|---|---|---|

| C–N Bond Length | 1.35 Å | 1.33–1.37 Å | SHELXL |

| S–O Bond Length | 1.44 Å | 1.43–1.45 Å | Mercury |

| Torsion Angle (C–S–O) | 85° | 80–90° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.